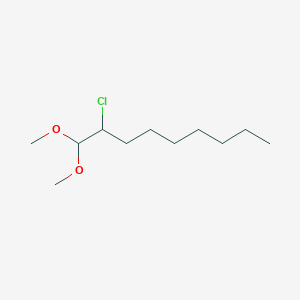
Molybdenum;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum;palladium is a compound formed by the combination of molybdenum and palladium. Both elements belong to the transition metals category in the periodic table and exhibit unique properties that make their combination valuable in various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reduction of molybdenum and palladium salts in the presence of a suitable reducing agent. One common method is the co-reduction of molybdenum trioxide and palladium chloride using hydrogen gas at elevated temperatures. This process results in the formation of this compound alloys or intermetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy techniques. This involves mixing molybdenum and palladium powders, followed by compaction and sintering at high temperatures. The resulting product is a dense, homogeneous material with desirable mechanical and chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum;palladium compounds undergo various chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both molybdenum and palladium can be reduced from their oxides to their metallic forms using hydrogen gas.
Substitution: Palladium can undergo substitution reactions, where ligands in palladium complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Metallic molybdenum and palladium.
Substitution: Palladium complexes with different ligands.
Applications De Recherche Scientifique
Molybdenum;palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for their potential use in biological systems, such as enzyme mimics and drug delivery systems.
Medicine: Explored for their anticancer and antimicrobial properties.
Industry: Utilized in the production of hydrogen sensors, fuel cells, and electronic devices.
Mécanisme D'action
The mechanism of action of molybdenum;palladium compounds is complex and depends on the specific application. In catalytic processes, palladium acts as a catalyst by alternating between different oxidation states (Pd⁰ and Pd²⁺), facilitating the addition or removal of hydrogen atoms in organic compounds. Molybdenum can enhance the catalytic activity by providing structural stability and additional active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum;tungsten: Similar in terms of high melting points and refractory properties.
Palladium;platinum: Both are used as catalysts in hydrogenation reactions.
Molybdenum;ruthenium: Both exhibit catalytic properties and are used in industrial applications.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high strength, catalytic activity, and hydrogen absorption. This makes them particularly valuable in applications requiring both mechanical robustness and catalytic efficiency.
Propriétés
Numéro CAS |
93509-39-8 |
|---|---|
Formule moléculaire |
MoPd3 |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
molybdenum;palladium |
InChI |
InChI=1S/Mo.3Pd |
Clé InChI |
ODOJGYBXTZYZCP-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


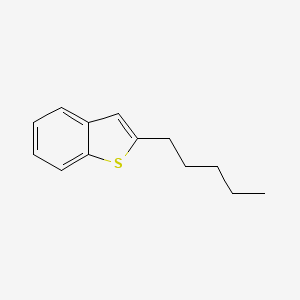
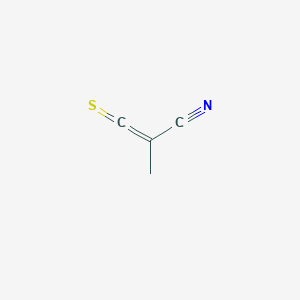
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
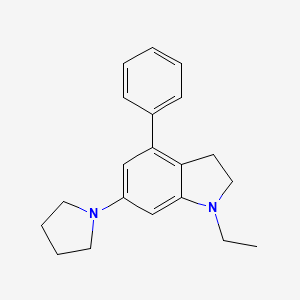
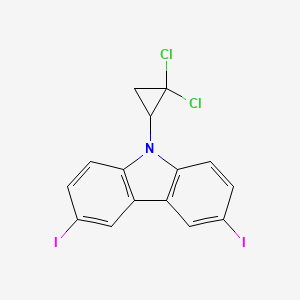
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
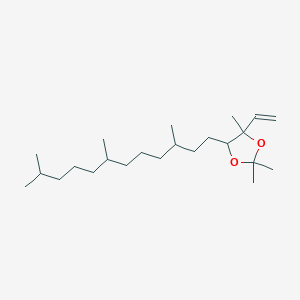
methanone](/img/structure/B14371605.png)

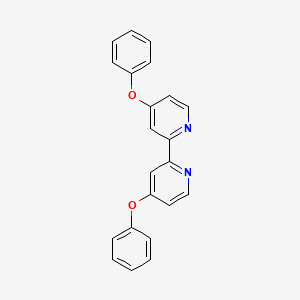
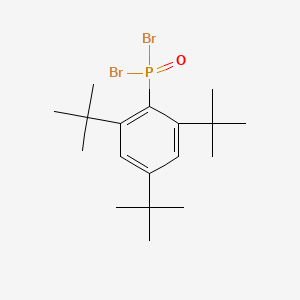
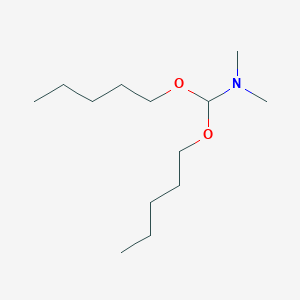
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
